2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione
Description
Azepino[3,4-b]indoles are a family of molecules with pharmaceutical significance that contain an aza-seven-membered ring system . They are important nitrogen-containing heterocyclic cores, which widely exist in various naturally occurring alkaloids .
Synthesis Analysis
Azepino[3,4-b]indoles can be synthesized through various methods. One approach involves a one-step synthesis from a four-component reaction system comprising readily available starting materials, i.e., an amino acid, an indole, and an aniline . Another method involves a key intramolecular Heck reaction used to efficiently create the azepino[4,5-b]indole seven-membered ring containing an exocyclic double bond .Molecular Structure Analysis
The molecular structure of azepino[3,4-b]indoles involves a seven-membered ring containing an exocyclic double bond . The exact structure of “2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Azepino[3,4-b]indoles can undergo various reactions. For instance, treatment of the olefin with ozone results in an unprecedented secondary reaction of the Criegee intermediate, through intramolecular olefin trapping, to afford a benzo[c]naphthyridione containing a bridging cyclic peroxide .Properties
IUPAC Name |
2,3,4,10-tetrahydroazepino[3,4-b]indole-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMHRBJIXQCKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436664 | |
Record name | AG-G-65567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68724-84-5 | |
Record name | AG-G-65567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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